2,4,5-Trichlorobenzenesulfonic acid
Overview
Description
2,4,5-Trichlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H3Cl3O3S and its molecular weight is 261.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adsorption in Nano-Composite Materials
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a derivative of 2,4,5-Trichlorobenzenesulfonic acid, is utilized in forestry and agriculture as a systemic herbicide. A study by Khan and Akhtar (2011) explored its adsorption behavior on poly-o-toluidine Zr(IV) phosphate, a nano-composite material used in pesticide-sensitive membrane electrodes. This research contributes to understanding how such compounds interact with advanced materials in environmental contexts (Khan & Akhtar, 2011).
Biodegradation by Microorganisms
Kellogg, Chatterjee, and Chakrabarty (1981) developed bacterial strains capable of degrading 2,4,5-T by using it as their sole carbon source. This study highlights the potential of bioremediation techniques in addressing the environmental impacts of persistent toxic chemicals (Kellogg, Chatterjee, & Chakrabarty, 1981).
Anaerobic Biodegradation in Aquifers
Gibson and Suflita (1990) investigated the anaerobic biodegradation of 2,4,5-T in methanogenic aquifers, revealing its conversion to various intermediates like dichlorophenoxyacetic acids and monochlorophenols. Their research provides insights into the natural attenuation processes of such compounds in groundwater systems (Gibson & Suflita, 1990).
Electrochemical Degradation Studies
Boye, Dieng, and Brillas (2003) studied the electrochemical degradation of 2,4,5-T in acidic aqueous solutions, demonstrating its efficient breakdown using peroxi-coagulation with Fe anodes. This research is significant for developing wastewater treatment methods for removing such toxic compounds (Boye, Dieng, & Brillas, 2003).
Microbial Degradation
Korobov et al. (2018) identified a strain of Cellulosimicrobium capable of degrading 2,4,5-T, which is significant for its toxic and carcinogenic effects. This study underscores the importance of microbial processes in the detoxification of herbicides in the environment (Korobov et al., 2018).
Soil Microbial Activity Influence
Welp and Brümmer (1999) examined how organic pollutants like 2,4,5-T affect soil microbial activity. Their findings are crucial for understanding how such chemicals influence soil health and fertility (Welp & Brümmer, 1999).
Magnetic Solid Acid Catalyst Research
Safari and Zarnegar (2013) utilized 2,4,5-T in the synthesis of imidazoles, demonstrating the application of magnetic solid acid catalysts in organic synthesis. This research contributes to the field of green chemistry and efficient synthesis methods (Safari & Zarnegar, 2013).
Luminescent Properties in Pt(II) Complexes
Zhang et al. (2009) investigated the luminescent properties of Pt(II) complexes with this compound derivatives. This study is relevant to developing new materials for sensing and photonic applications (Zhang, Zhang, Li, & Sun, 2009).
Synthesis of Cd(II)-Arenesulfonate Complexes
Yu et al. (2015) explored the synthesis of Cd(II)-arenesulfonate complexes using derivatives of this compound. This work contributes to the development of new coordination compounds with potential applications in material science (Yu, Li, Deng, Zhu, & Gao, 2015).
Molecular Structure Analysis
Rigotti et al. (1988) determined the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, a related compound, using X-ray diffraction methods. This research aids in understanding the physical and chemical properties of such molecules (Rigotti, Alzari, Navaza, Wolfenson, Pusiol, & Brunetti, 1988).
Continuous Flow Synthesis Research
Deng et al. (2015) reported a continuous flow synthesis process for 2,4,5-trifluorobenzoic acid, showcasing the efficiency of microreactor technology in chemical synthesis. This study is relevant for the large-scale production of chemicals in a sustainable and efficient manner (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Future Directions
Properties
IUPAC Name |
2,4,5-trichlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKKDPOPIKMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045072 | |
Record name | 2,4,5-Trichlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-25-2 | |
Record name | 2,4,5-Trichlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6378-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichlorobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trichlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRICHLOROBENZENESULPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79E5O201YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,5-Trichlorobenzenesulfonic acid contribute to the production of conductive polypyrrole?
A1: this compound acts as a reagent in creating the oxidizing agent/dopant solution crucial for polypyrrole synthesis []. The abstract describes reacting this compound with a basic metal carboxylate (like basic iron acetate) to form a metal sulfonate solution. This solution then acts as both an oxidizing agent, facilitating the polymerization of pyrrole, and a dopant, contributing to the electrical conductivity of the resulting polypyrrole.
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